molecular formula C14H12N2S2 B5653842 N-(2-methylphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine

N-(2-methylphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine

Cat. No. B5653842
M. Wt: 272.4 g/mol
InChI Key: OECIUYIJJWKTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine, also known as MT2A, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. MT2A belongs to the thiazole family and has a molecular weight of 263.4 g/mol. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is not fully understood. However, studies suggest that it works by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. N-(2-methylphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, N-(2-methylphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been found to have minimal toxicity in vitro and in vivo studies. It has also been found to have low cytotoxicity towards normal cells. N-(2-methylphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been shown to induce cell cycle arrest and reduce cell migration in cancer cells. It has also been found to inhibit the growth of biofilms formed by bacteria.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has several advantages for lab experiments. It is easy to synthesize and has shown promising results in various studies. It has also been found to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, the limitations of N-(2-methylphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine include its limited solubility in water, which can affect its bioavailability. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on N-(2-methylphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine. One potential area of research is its use as a potential anticancer drug. More studies are needed to fully understand its mechanism of action and potential side effects. Additionally, studies are needed to investigate its potential as an antifungal and antibacterial agent. Further research is also needed to optimize its synthesis and improve its solubility in water.

Synthesis Methods

N-(2-methylphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine can be synthesized using different methods, but the most common method involves the reaction of 2-aminothiophenol and 2-bromo-1-(2-methylphenyl)ethanone in the presence of a base. The reaction takes place in a solvent such as ethanol or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-(2-methylphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial properties. N-(2-methylphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has shown to be effective against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the growth of fungi and bacteria, including Candida albicans and Staphylococcus aureus.

properties

IUPAC Name

N-(2-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S2/c1-10-5-2-3-6-11(10)15-14-16-12(9-18-14)13-7-4-8-17-13/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECIUYIJJWKTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine

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